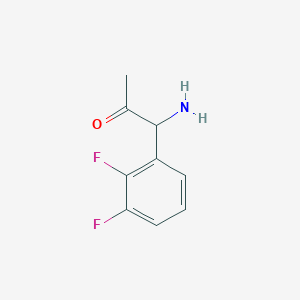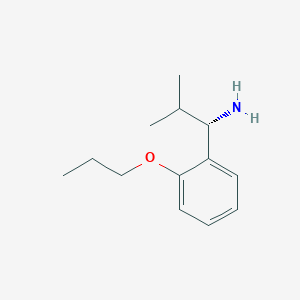
(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine is a chiral amine compound with a specific stereochemistry It is characterized by the presence of a propoxy group attached to a phenyl ring, which is further connected to a propan-1-amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. The synthesis typically starts with the preparation of the propoxyphenyl intermediate, which is then subjected to amination reactions to introduce the amine group. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or nickel complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing waste. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical reducing agent.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride for halogenation reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptor sites, depending on its structure and functional groups. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-Methyl-1-(2-propoxyphenyl)propan-1-amine
- 2-Methyl-1-(2-methoxyphenyl)propan-1-amine
- 2-Methyl-1-(2-ethoxyphenyl)propan-1-amine
Uniqueness
(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine is unique due to its specific stereochemistry and the presence of the propoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
(1S)-2-methyl-1-(2-propoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-4-9-15-12-8-6-5-7-11(12)13(14)10(2)3/h5-8,10,13H,4,9,14H2,1-3H3/t13-/m0/s1 |
Clé InChI |
KLAABHRCOSGLFS-ZDUSSCGKSA-N |
SMILES isomérique |
CCCOC1=CC=CC=C1[C@H](C(C)C)N |
SMILES canonique |
CCCOC1=CC=CC=C1C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13044307.png)
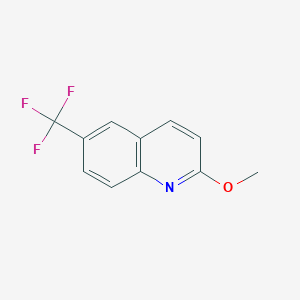
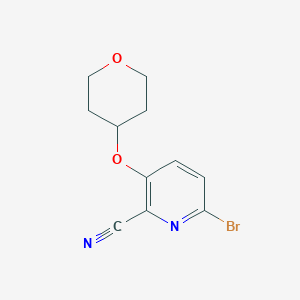
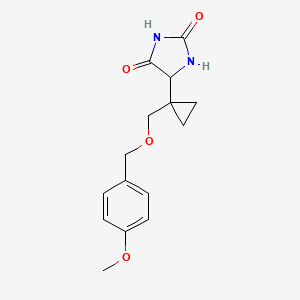

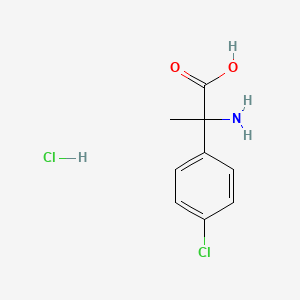
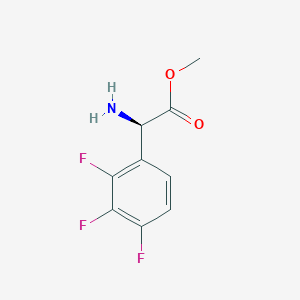
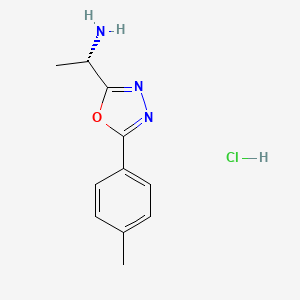

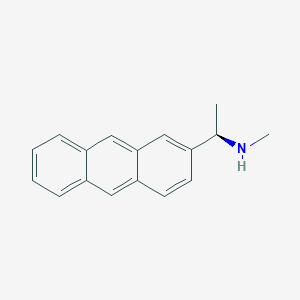
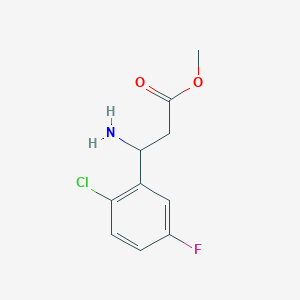
![(2R)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13044361.png)
